2-(Thian-4-yl)propane-1,3-diol
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Overview
Description
2-(Thian-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H16O2S It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a thian-4-yl group, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with appropriate reagents to introduce the propane-1,3-diol moiety. This can be done using K2CO3-catalyzed reactions or other catalytic systems . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain the desired diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(Thian-4-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2-(Thian-4-yl)propane-1,3-diol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-(Thian-4-yl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the thian-4-yl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simple diol with similar hydroxyl groups but lacking the thian-4-yl group.
1,4-Dithiane-2,5-diol: Contains a similar sulfur-containing ring but different hydroxyl group positioning.
Thiophene-2-carbohydrazide: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
2-(Thian-4-yl)propane-1,3-diol is unique due to the combination of its diol functionality and the thian-4-yl group. This structural feature provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H16O2S |
---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2-(thian-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H16O2S/c9-5-8(6-10)7-1-3-11-4-2-7/h7-10H,1-6H2 |
InChI Key |
LBQCKESYHOLWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(CO)CO |
Origin of Product |
United States |
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